

Dopamine Receptor Binding Affinity of Thioridazine

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Compound Focus: Thioridazine Hydrochloride

CAS No.: 130-61-0

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The table below summarizes the quantitative binding affinity (K_i values) of thioridazine and other selected antipsychotics for dopamine D2-like receptors. A lower K_i value indicates a higher binding affinity. [1] [2]

Antipsychotic Drug	Average K_i (nM) for D2-like Receptors	Affinity Classification
Fluphenazine	0.54	High
Haloperidol	1.7	High
(+)-Butaclamol	2.1	High
Triflupromazine	24	High
Thioridazine	300 - 500	Low
Clozapine	440	Low

Notes on Thioridazine's Profile: [1]

- Low Affinity Context:** Despite its relatively low micromolar-range affinity for D2 receptors, thioridazine was a clinically effective antipsychotic. Its low affinity may contribute to a different side effect profile compared to high-affinity typical antipsychotics.

- **Broad Receptor Interaction:** Thioridazine's pharmacology is complex and not limited to dopamine receptors. It also has notable activity at adrenergic, serotonergic, and histaminergic receptors, which contributes to its overall clinical and off-target effects. [3]

Experimental Protocols for Key Findings

Measuring Antagonist Affinity Using Cocaine Self-Administration

A study established an *in vivo* bioassay in rats to determine the affinity of D2-like receptor antagonists, correlating the time to maximal effect ((T_{\max})) with *in vitro* affinity. [1]

1. Animal Model and Training:

- **Subjects:** Male Sprague-Dawley rats.
- **Surgery:** Implantation of intravenous catheters.
- **Training:** Rats were trained to self-administer cocaine (unit dose of 3 $\mu\text{mol/kg}$) by pressing a lever in an operant chamber until a stable maintenance phase was reached.

2. Antagonist Testing:

- **Administration:** After a stable baseline of cocaine self-administration was established (approximately 90 minutes), a single intravenous dose of a dopamine receptor antagonist (e.g., thioridazine at 6000 nmol/kg) was injected.
- **Session Continuation:** The self-administration session was continued for 6 to 10 hours post-injection.

3. Data Acquisition and Analysis:

- **Satiety Threshold Calculation:** The level of cocaine in the body at the moment of each lever press (the "satiety threshold") was calculated in real-time using a pharmacokinetic model.
- **Cocaine Concentration Ratio:** The post-injection satiety threshold values were divided by the pre-injection baseline value to obtain a cocaine concentration ratio.
- **(T_{\max}) Determination:** The time point at which the cocaine concentration ratio reached its maximum ((T_{\max})) after antagonist injection was identified. For thioridazine, this (T_{\max}) was approximately 157 minutes.
- **Affinity Correlation:** A strong and significant correlation was found between the *in vivo* (T_{\max}) values for a series of antagonists and their reported *in vitro* affinity (K_i) for D2-like receptors.

Assessing Anti-leukemic Efficacy in Preclinical Models

Research into thioridazine's efficacy in Acute Myeloid Leukemia (AML) involved a multi-faceted approach, integrating clinical trial samples with preclinical models. [4]

1. Clinical Trial and Ex Vivo Analysis:

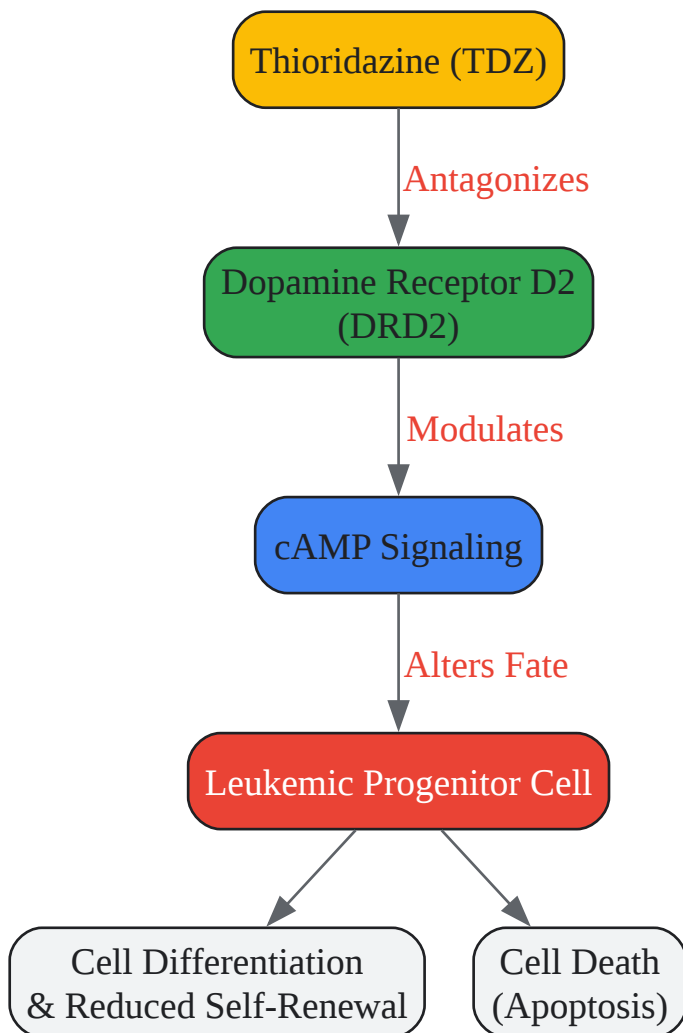
- **Trial Design:** AML patient samples were obtained from a Phase I clinical trial (NCT02096289) featuring a 5-day lead-in period of thioridazine monotherapy.
- **Progenitor Cell Assay:** Viable leukemic cells collected from patients before and after thioridazine treatment were seeded in semisolid media for **colony-forming unit (CFU) assays**. This functional assay quantifies the frequency of leukemic progenitor cells, a key therapeutic target.
- **Predictive Validation:** Baseline patient cells were also treated with thioridazine *in vitro* in liquid culture, and the subsequent reduction in progenitor frequency measured by CFU assay was found to predict the clinical response observed in the same patients.

2. In Vivo Xenograft Models:

- **Model Establishment:** Immunodeficient NOD SCID mice were intravenously transplanted with leukemic cells from AML patients to establish human leukemic xenografts.
- **Treatment Regimen:** Engrafted mice were treated with a clinically relevant dose of thioridazine or a vehicle control for a 3-week period.
- **Efficacy Assessment:**
 - **Disease Burden:** The level of human leukemic cell engraftment in mouse bone marrow was quantified by flow cytometry.
 - **Progenitor Analysis:** Leukemic cells recovered from xenografts were subjected to the same *in vitro* progenitor assay to confirm the suppression of this compartment.
 - **Transcriptomic Analysis:** Gene expression profiling of leukemic cells from treated and control xenografts was performed to identify pathways modulated by thioridazine.

Signaling Pathways in Thioridazine's Anticancer Mechanism

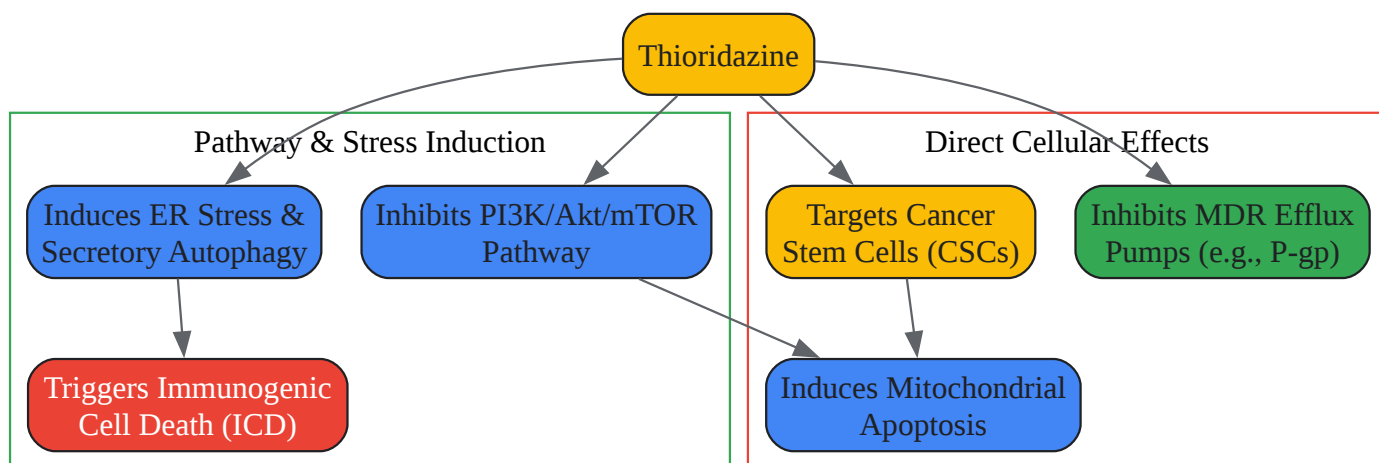
Thioridazine exerts anticancer effects through multiple pathways, with a central role as a dopamine receptor antagonist. The following diagram illustrates the core signaling pathways involved, particularly in the context of Acute Myeloid Leukemia (AML).



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Core pathway of thioridazine action in AML via DRD2 antagonism and cAMP signaling. [4]

The anticancer mechanisms extend beyond this core pathway and vary across cancer types, as shown in the following diagram of multi-modal mechanisms.



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Multi-modal anticancer mechanisms of thioridazine beyond DRD2 antagonism. [5] [6] [7]

Implications for Drug Repurposing in Oncology

The detailed mechanisms support thioridazine's potential as a repurposed oncology drug. Key implications include:

- **Targeting Leukemic Progenitors:** In DRD2+ AML, thioridazine signaling provides **leukemia-exclusive networks of sensitivity** that spare healthy hematopoiesis, a key goal of targeted therapy. [4]
- **Overcoming Drug Resistance:** Its ability to inhibit efflux pumps like P-glycoprotein can **reverse multidrug resistance (MDR)**, potentially restoring sensitivity to conventional chemotherapy. [7]
- **Synergistic Combinations:** Thioridazine can induce **immunogenic cell death (ICD)**. When combined with chemotherapeutic agents like oxaliplatin, it shows a remarkable effect in preventing tumor progression in mouse models of colorectal cancer. [5]

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